molecular formula C16H12Br4 B13345509 2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene

2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene

Cat. No.: B13345509
M. Wt: 523.9 g/mol
InChI Key: JCAGGFRQIGZDDO-UHFFFAOYSA-N
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Description

2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene is a compound characterized by the presence of bromine atoms attached to a benzene ring, with ethane-1,2-diyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene typically involves the reaction of 2,5-dibromobenzene-1,4-diol with 2-bromoethyl methyl ether in the presence of N,N-dimethylformamide (DMF) as a solvent. The reaction is carried out at 100°C for 72 hours, followed by cooling, filtration, and solvent removal under reduced pressure. The product is then purified using column chromatography with dichloromethane as the eluent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with vinyl pyridine can yield compounds with enhanced luminescent properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene involves its interaction with molecular targets through its bromine atoms and benzene ring. These interactions can lead to the formation of new chemical bonds or the alteration of existing ones, resulting in changes to the molecular structure and properties of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene is unique due to its specific ethane-1,2-diyl linkages, which can impart distinct electronic and steric properties compared to other similar compounds.

Properties

Molecular Formula

C16H12Br4

Molecular Weight

523.9 g/mol

IUPAC Name

5,11,13,15-tetrabromotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene

InChI

InChI=1S/C16H12Br4/c17-13-7-11-3-4-12-8-15(19)10(6-16(12)20)2-1-9(13)5-14(11)18/h5-8H,1-4H2

InChI Key

JCAGGFRQIGZDDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(CCC3=C(C=C1C(=C3)Br)Br)C=C2Br)Br

Origin of Product

United States

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